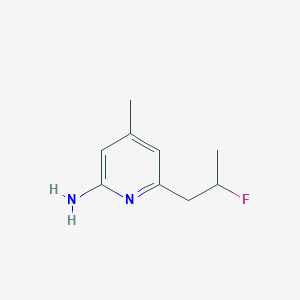

6-(2-Fluoropropyl)-4-methylpyridin-2-amine

Description

The exact mass of the compound this compound is 168.10627659 g/mol and the complexity rating of the compound is 141. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(2-fluoropropyl)-4-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2/c1-6-3-8(5-7(2)10)12-9(11)4-6/h3-4,7H,5H2,1-2H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHRCNFCHFHUKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)N)CC(C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146620-35-0 | |

| Record name | NOS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146620350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1W11H9AUK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Catalytic Hydrogen Deuterium H/d Exchange:

This is a common method for introducing deuterium (B1214612) into aromatic systems. It typically involves a transition metal catalyst and a deuterium source.

Catalysts: Homogeneous or heterogeneous catalysts can be employed.

Heterogeneous Catalysts: Palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are often used. scispace.com These catalysts can promote H/D exchange at various positions on the pyridine (B92270) ring and alkyl side chains under appropriate conditions (e.g., elevated temperature, D₂ gas, or D₂O as the deuterium source).

Homogeneous Catalysts: Iridium or rhodium-based complexes are known to catalyze selective H/D exchange on aromatic and heteroaromatic rings. nih.gov These catalysts can offer higher selectivity for specific C-H bonds.

Deuterium Source: Deuterium gas (D₂) or heavy water (D₂O) are the most common deuterium sources. researchgate.net The choice of source and catalyst can influence the efficiency and regioselectivity of the labeling.

Electrochemical C H Deuteration:

Recent advancements have shown that direct electrochemical C-H deuteration of pyridine (B92270) derivatives can be achieved with high regioselectivity. researchgate.net This method uses D₂O as the deuterium (B1214612) source and can be performed at room temperature without the need for metal catalysts, acids, or bases. For 2-substituted pyridines, this method has shown high selectivity for the C4-position.

Deuteration Via Synthesis:

Deuterium (B1214612) can also be incorporated by using deuterated starting materials or reagents in the synthetic route.

Deuterated Methyl Group: To introduce deuterium on the 4-methyl group, a deuterated precursor such as 2-amino-4-(trideuteriomethyl)pyridine could be used as the starting material.

Deuterated Propyl Chain: The fluoropropyl side chain could be deuterated by using deuterated reagents during its synthesis, for example, by reduction of a ketone precursor with a deuterated reducing agent like sodium borodeuteride (NaBD₄).

Table 2: Proposed Deuterium Labeling Strategies for 6-(2-Fluoropropyl)-4-methylpyridin-2-amine

| Strategy | Proposed Method | Potential Deuterium Source | Potential Catalyst | Target Position(s) |

| Catalytic H/D Exchange | Heterogeneous Catalysis | D₂ gas, D₂O | Pd/C, Pt/C | Pyridine (B92270) ring, methyl group, propyl chain |

| Homogeneous Catalysis | D₂O, Benzene-d₆ | Iridium or Rhodium complexes | Pyridine ring (potentially selective) | |

| Electrochemical C-H Deuteration | Electroreductive C-H Functionalization | D₂O | None (electrochemical cell) | C4-position of pyridine ring |

| Synthetic Incorporation | Use of Labeled Precursors | - | - | 4-methyl group, 2-fluoropropyl chain |

Mechanistic Investigations of Reactivity and Transformation Pathways

Detailed Study of Electrophilic and Nucleophilic Reactions on the Pyridine (B92270) Ring System

The reactivity of the pyridine ring in 6-(2-Fluoropropyl)-4-methylpyridin-2-amine is governed by a combination of factors: the inherent electron-deficient nature of the pyridine nitrogen, the strong electron-donating effect of the amino group at C2, and the weaker inductive effects of the methyl and fluoropropyl groups at C4 and C6, respectively.

| Reaction Type | Reactivity Profile | Governing Factors |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Generally disfavored; requires harsh conditions. youtube.compearson.com | The ring nitrogen acts as an electron-withdrawing group, deactivating the ring. youtube.com In acidic media, protonation of the nitrogen forms a pyridinium (B92312) ion, further increasing deactivation. rsc.org |

| Nucleophilic Aromatic Substitution (SNAr) | Favored, especially at positions 2, 4, and 6. stackexchange.comyoutube.com | The electronegative nitrogen atom polarizes the ring, making the ortho (2, 6) and para (4) positions electron-deficient and susceptible to nucleophilic attack. stackexchange.comyoutube.com |

Electrophilic Substitution: Electrophilic attack on the pyridine ring is inherently difficult due to the electron-withdrawing nature of the ring nitrogen, which resembles a nitrobenzene (B124822) ring in terms of reactivity. youtube.com For electrophilic substitution to occur, vigorous reaction conditions are typically necessary. pearson.com In the case of this compound, the powerful electron-donating amino group at the C2 position is the primary activating group and directs incoming electrophiles. However, the deactivating effect of the ring nitrogen remains dominant. Studies on other 2-aminopyridine (B139424) derivatives show that acid-catalysed hydrogen exchange, a form of electrophilic substitution, can occur, with the position of substitution being influenced by the other ring substituents. rsc.org For this molecule, electrophilic attack would be most likely directed by the C2-amino group to the C3 and C5 positions.

Nucleophilic Substitution: The pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. stackexchange.comyoutube.com This is because the electronegative nitrogen can effectively stabilize the negative charge in the reaction intermediate (a Meisenheimer complex). stackexchange.com The presence of a good leaving group at one of these positions facilitates the reaction. The synthesis of the title compound itself likely proceeds via a nucleophilic substitution at the C6 position of a 2-amino-4-methylpyridine (B118599) precursor, where a nucleophile derived from the fluoropropyl side chain displaces a leaving group. While the amino group at C2 is a powerful nucleophile itself, in SNAr reactions on the ring, it acts as a spectator group unless it is the target of replacement under harsh conditions. The substitution of a leaving group (e.g., a halide) at the C6 position by a fluoropropyl-containing nucleophile is a key conceptual step in its synthesis.

The pyridine nitrogen is central to the ring's reactivity profile.

In Electrophilic Reactions: The nitrogen atom's lone pair is in an sp² orbital and does not participate in the aromatic system, making it basic. In the acidic conditions required for many electrophilic substitutions (like nitration or sulfonation), this nitrogen is readily protonated. rsc.org The resulting positive charge on the pyridinium ion strongly deactivates the ring towards attack by electrophiles, making substitution even more difficult than on neutral pyridine. youtube.comrsc.org

In Nucleophilic Reactions: The nitrogen's electron-withdrawing inductive effect is key to enabling nucleophilic aromatic substitution. During the rate-determining step of an SNAr reaction, the nucleophile attacks the ring to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.comwikipedia.org If the attack occurs at the C2 or C6 position, one of the resonance structures of this intermediate places the negative charge directly on the electronegative nitrogen atom. stackexchange.comyoutube.com This provides significant stabilization for the intermediate, lowering the activation energy for the reaction and facilitating substitution at these positions. stackexchange.com

Reactivity Profile of the Fluoropropyl Side Chain

The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant stability to the fluoropropyl side chain. wikipedia.orgalfa-chemistry.com This high stability is due to the large difference in electronegativity between carbon and fluorine, resulting in a highly polarized and strong bond.

| Bond | Bond Dissociation Energy (kcal/mol) | Reference |

|---|---|---|

| CH₃-F | ~115 | wikipedia.org |

| CH₃-Cl | ~83.7 | wikipedia.org |

| CH₃-Br | ~72.1 | wikipedia.org |

| CH₃-I | ~57.6 | wikipedia.org |

Due to this high bond dissociation energy, the C-F bond in the 2-fluoropropyl group is generally unreactive and resistant to cleavage under typical synthetic conditions, including resistance to oxidation, hydrolysis, and thermal degradation. alfa-chemistry.com Reactions involving the direct cleavage of this C-F bond would require harsh conditions or specialized reagents, such as highly reactive organometallic species or enzymatic systems not typically employed in standard organic synthesis. alfa-chemistry.com The stability is further influenced by its position on a secondary carbon, which is generally stable.

While the C-F bond is inert, other positions on the alkyl chain are susceptible to transformation, particularly during the synthesis of the molecule. The synthesis of this compound involves the construction of the side chain and the introduction of the fluorine atom as a key step. nih.gov

A common synthetic route involves the creation of an alcohol precursor, such as 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)propan-2-ol, where the amino group is protected. nih.gov This alcohol can then undergo functional group interconversion. ub.edusolubilityofthings.com A typical sequence is:

Activation of the Hydroxyl Group: The secondary alcohol is converted into a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base.

Nucleophilic Fluorination: The resulting sulfonate ester undergoes a nucleophilic substitution (SN2) reaction with a fluoride (B91410) source, such as potassium fluoride (often with a phase-transfer catalyst like Kryptofix) or tetrabutylammonium (B224687) fluoride (TBAF). nih.gov This reaction displaces the mesylate/tosylate group and installs the fluorine atom.

Deprotection: The protecting group on the C2-amino group is then removed to yield the final product. nih.gov

During the fluorination step, elimination reactions to form an alkene (6-(prop-1-en-2-yl)-4-methylpyridin-2-amine) can be a competing side reaction, especially under heated conditions or with certain fluorinating agents. nih.gov

Characterization of Reaction Intermediates and Transition States

The transformation pathways of this compound are dictated by the stability of key intermediates and transition states.

Intermediates in Aromatic Substitution:

Electrophilic Substitution: The intermediate in an electrophilic attack is a resonance-stabilized carbocation known as a sigma complex or arenium ion. byjus.com For this molecule, the positive charge of the arenium ion would be delocalized across the ring and, importantly, would be destabilized if placed on the carbon adjacent to the electron-withdrawing pyridinium nitrogen. This explains the high activation barrier for electrophilic substitutions. youtube.com

Nucleophilic Substitution: The key intermediate in SNAr reactions is the Meisenheimer complex, a resonance-stabilized anionic adduct. wikipedia.orgnih.gov The stability of this complex is the crucial factor determining the feasibility and regioselectivity of the reaction. stackexchange.comnih.gov As noted, attack at the C6 position allows for a resonance structure where the negative charge resides on the ring nitrogen, providing substantial stabilization and favoring this reaction pathway. stackexchange.com These intermediates, while often transient, can sometimes be stable enough to be isolated and characterized, particularly with highly electron-deficient aromatic systems. nih.govresearchgate.net

Transition States in Side-Chain Reactions:

The nucleophilic fluorination step on the side chain, which proceeds via an SN2 mechanism, involves a trigonal bipyramidal transition state. In this state, the incoming fluoride nucleophile and the outgoing mesylate/tosylate leaving group are both partially bonded to the central carbon atom, 180 degrees apart from each other. The stereochemistry at the chiral center is inverted during this process. The energy of this transition state determines the rate of the fluorination reaction.

Kinetic and Thermodynamic Aspects of Key Transformations

While specific experimental kinetic and thermodynamic data for the synthesis of this compound are not extensively documented in publicly available literature, a detailed analysis can be constructed based on analogous reactions and computational studies. The key transformations are the fluorination of the precursor alcohol, 1-(6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)propan-2-ol, and the deprotection of the resulting 2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(2-fluoropropyl)-4-methylpyridine.

Fluorination of the Precursor Alcohol

The conversion of the secondary alcohol precursor to the fluorinated intermediate is a critical step, often accomplished using reagents like diethylaminosulfur trifluoride (DAST). This reaction is a nucleophilic substitution where the hydroxyl group is replaced by a fluorine atom.

Kinetic Aspects:

The reaction with DAST is typically conducted at low temperatures, such as 0 °C, and proceeds relatively quickly, often within 30 minutes. nih.gov This suggests a moderate activation energy for the reaction. The reaction mechanism is generally considered to be S(_N)2, which involves the inversion of stereochemistry at the chiral center. The rate of this reaction is dependent on the concentrations of both the alcohol precursor and DAST.

Table 1: Representative Kinetic Data for Deoxyfluorination of Secondary Alcohols with DAST (Analogous Systems)

| Substrate (Analogous) | Reagent | Temperature (°C) | Reaction Time | Typical Yield (%) | Rate Determining Step (Proposed) |

|---|---|---|---|---|---|

| Secondary Benzylic Alcohol | DAST | -78 to RT | 12 h | High | Formation of the alkoxy-sulfur intermediate |

Thermodynamic Aspects:

Table 2: Calculated Thermodynamic Data for the Fluorination of a Model Secondary Alcohol (Propan-2-ol) with DAST (Theoretical)

| Thermodynamic Parameter | Value (kJ/mol) |

|---|---|

| Enthalpy of Reaction (ΔH) | -40 to -60 |

| Gibbs Free Energy of Reaction (ΔG) | -30 to -50 |

Deprotection of the Aminopyridine

The final step in the synthesis of this compound involves the removal of the 2,5-dimethyl-1H-pyrrol-1-yl protecting group from the amine. This is typically achieved by heating with hydroxylamine (B1172632) hydrochloride in an aqueous ethanol (B145695) solution. nih.gov

Kinetic Aspects:

This deprotection reaction requires elevated temperatures (reflux), indicating a significant activation energy barrier. nih.gov The reaction time is on the order of hours, suggesting a slower kinetic profile compared to the fluorination step. The reaction rate is dependent on the concentration of the protected amine and the hydroxylamine hydrochloride reagent.

Table 3: Representative Kinetic Data for Deprotection of N-Protected Amines (Analogous Systems)

| Substrate (Analogous) | Reagent | Temperature (°C) | Reaction Time | Rate Determining Step (Proposed) |

|---|---|---|---|---|

| N-Aryl-pyrrole | Hydroxylamine | 80-100 | 2-6 h | Initial attack of hydroxylamine on the pyrrole (B145914) ring |

Thermodynamic Aspects:

The deprotection reaction is generally thermodynamically favorable, leading to the formation of the more stable, unprotected amine and byproducts. The release of the free amine and the formation of stable side products contribute to a negative Gibbs free energy change for the reaction. Thermodynamic data for the parent compound, 2-aminopyridine, can provide a rough estimate of the stability of the product. asianpubs.org

Table 4: Thermodynamic Properties of 2-Aminopyridine (Product Analogue)

| Thermodynamic Parameter | Value |

|---|---|

| Molar Enthalpy of Fusion (ΔHfus) | 18.33 ± 0.05 kJ/mol |

It is important to note that the data presented in the tables are based on analogous systems and computational models due to the lack of specific experimental data for this compound. These values provide a general understanding of the kinetic and thermodynamic landscape of its key transformations.

Detailed Computational and Theoretical Studies on this compound Remain Largely Undisclosed in Public Research

A comprehensive review of published scientific literature reveals a notable absence of detailed computational and theoretical studies focused specifically on the chemical compound this compound. While the synthesis and potential application of this molecule as a PET tracer have been documented, the in-depth computational analyses required to fully characterize its electronic structure, molecular properties, and reactivity—as outlined in the requested article structure—are not available in public-domain research.

The primary reference for this compound, a 2009 study in the Journal of Medicinal Chemistry by Zhou et al., focuses on the synthesis of a series of 2-amino-4-methylpyridine analogues, including this compound, and their evaluation as potential imaging agents for inducible nitric oxide synthase (iNOS). nih.govwustl.edu The study mentions that the selection of the position-6 on the pyridine ring for substitution was guided by computational calculations, suggesting this position is most tolerant for introducing substituents for radiolabeling. nih.gov However, the paper does not provide the specific data from these calculations, such as quantum chemical analysis, molecular orbital energies, or reaction pathway modeling for the title compound.

Consequently, it is not possible to provide scientifically accurate and detailed findings for the following requested topics for this compound:

Computational Chemistry and Theoretical Studies of 6 2 Fluoropropyl 4 Methylpyridin 2 Amine

Reaction Pathway Modeling and Transition State Analysis:While the synthesis is reported, computational modeling of the reaction pathways, including the identification and analysis of transition states, is not available.nih.gov

Prediction of Regio- and Stereoselectivity in Synthetic Steps:While the synthesis yields a specific regioisomer, computational predictions or explanations for this selectivity are not provided in the literature.

No Publicly Available Computational Studies Found for 6-(2-Fluoropropyl)-4-methylpyridin-2-amine

Despite a comprehensive search for computational chemistry and theoretical studies on the chemical compound this compound, no specific research detailing its molecular dynamics simulations, solvent effects, or intermolecular interactions is publicly available at this time.

The investigation sought information within the following areas:

Molecular Dynamics Simulations: Studies that simulate the movement and interaction of atoms and molecules of the compound over time to understand its dynamic behavior.

Solvent Effects: Research into how different solvents influence the structure, stability, and reactivity of the compound.

Intermolecular Interactions: Detailed analysis of the forces (such as hydrogen bonding, van der Waals forces, etc.) between molecules of the compound.

Unfortunately, the search did not yield any specific results for this compound in these specialized areas of computational chemistry. While there is research available on the synthesis and potential applications of this compound, particularly as a PET imaging agent, the theoretical and computational aspects appear to be unpublished or not widely disseminated in publicly accessible scientific literature.

Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for the "," specifically focusing on "Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions."

Derivatization and Synthetic Applications of 6 2 Fluoropropyl 4 Methylpyridin 2 Amine

Strategic Functionalization of the Amino Group and Pyridine (B92270) Ring

The reactivity of 6-(2-Fluoropropyl)-4-methylpyridin-2-amine is characterized by the nucleophilic primary amino group and the basic pyridine ring nitrogen. These sites allow for selective modifications to fine-tune the molecule's physicochemical and biological properties.

The primary amino group (-NH₂) is a prime target for derivatization to generate a wide array of nitrogen-containing compounds. Such modifications are fundamental in drug discovery for establishing key interactions with biological targets. nih.gov

Amide Synthesis: The amino group can readily undergo acylation reactions with various reagents like acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide bonds. Two-step derivatization procedures, for instance, involving reaction with an anhydride (B1165640) such as pentafluoropropionic anhydride (PFPA) in an appropriate solvent, are common for converting amines to amides for analytical or synthetic purposes. mdpi.comresearchgate.net

Urea (B33335) Derivatives: The synthesis of urea derivatives from the parent amine is a well-established strategy in medicinal chemistry to introduce functionalities capable of forming multiple hydrogen bonds. nih.gov This can be achieved by reacting the amine with isocyanates or by using phosgene (B1210022) equivalents to couple it with another amine. The resulting urea moiety is a key feature in numerous approved drugs. nih.gov

Other Nitrogen Derivatives: Beyond amides and ureas, the amino group can be converted into other functional groups. For example, reaction with aldehydes or ketones yields Schiff bases (imines), which can be further reduced to secondary amines. researchgate.net Derivatization reagents that specifically target primary amines, such as those based on pyrylium (B1242799) salts, can also be employed to introduce new molecular tags or alter the compound's properties. mdpi.com

Table 1: Potential Nitrogen-Containing Derivatives from this compound

| Derivative Type | General Reactant | Resulting Functional Group |

|---|---|---|

| Amide | Acyl Halide (R-COCl) or Anhydride ((R-CO)₂O) | -NH-CO-R |

| Urea | Isocyanate (R-N=C=O) | -NH-CO-NH-R |

| Carbamate | Chloroformate (R-O-CO-Cl) | -NH-CO-O-R |

| Schiff Base | Aldehyde (R-CHO) | -N=CH-R |

| Secondary Amine | Reductive Amination with Aldehyde/Ketone | -NH-CH₂-R |

The pyridine ring itself offers opportunities for further functionalization, primarily through the ring nitrogen or by substitution at the carbon positions.

Coordination with Metal Ions: The nitrogen atom of the pyridine ring is a nucleophilic center that can coordinate with metal ions like silver(I) and copper(II). mdpi.com This interaction can lead to the formation of coordination complexes or polymeric structures where the aminopyridine ligand bridges metal centers. mdpi.com Such metal complexes can possess unique electronic and structural properties.

Modification of Ring Substituents: While direct electrophilic substitution on the electron-rich aminopyridine ring can be complex, modifications can be achieved by altering the existing substituents or building upon the pyridine core. Research on related 2-amino-4-methylpyridine (B118599) analogues has demonstrated the synthesis of a series of compounds by varying the substituent at the 6-position, showcasing the scaffold's tolerance for diverse functional groups. nih.govwustl.edu

Utilization as a Building Block in Complex Molecule Synthesis

The defined stereochemistry and multiple functional handles of this compound make it a valuable building block for constructing more elaborate molecules, including polycyclic and heterocyclic frameworks and advanced chiral intermediates. enamine.net

The 2-aminopyridine (B139424) moiety is a well-known precursor for the synthesis of fused heterocyclic systems. For instance, synthetic strategies involving aminopyridines can lead to the formation of azaindoles or other fused bicyclic structures. A notable method is the [4+1] cyclization of 3-amino-4-methylpyridines with reagents like trifluoroacetic anhydride (TFAA) to construct a fused pyrrole (B145914) ring, forming a 6-azaindole (B1212597) system. chemrxiv.org While the starting material differs in its substitution pattern, the principle of using the inherent reactivity of the aminopyridine and the adjacent methyl group to build a new ring is a relevant strategy.

Furthermore, aminopyridine derivatives can be key components in Friedel-Crafts-type intramolecular cycloaromatization reactions to produce fused polycyclic amines, such as 1,6-naphthyridin-4-amines. rsc.orgresearchgate.net These reactions demonstrate how the aminopyridine scaffold can be elaborated into larger, rigid, and planar aromatic systems with potential applications as fluorophores. rsc.orgresearchgate.net

The presence of a chiral center in the 2-fluoropropyl side chain makes this compound an important chiral precursor. Its most prominent application is as a key intermediate in the synthesis of radiolabeled compounds for medical imaging.

Specifically, it is the direct precursor to [¹⁸F]this compound ([¹⁸F]9), a potential radiotracer for Positron Emission Tomography (PET) imaging of inducible nitric oxide synthase (iNOS) expression. nih.govwustl.edu The synthesis involves a multi-step process starting from a protected aminopyridine, with the final step being the removal of a 2,5-dimethyl-1H-pyrrol-1-yl protecting group to reveal the free amine. nih.gov The successful synthesis and evaluation of [¹⁸F]9 in preclinical models highlight the role of the parent compound as an advanced intermediate for creating sophisticated molecular probes. nih.govwustl.edu

Table 2: Key Intermediates in the Synthesis of [¹⁸F]this compound

| Compound Number | Chemical Name | Role in Synthesis |

|---|---|---|

| 7 | 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)propan-2-ol | Hydroxy precursor to the fluoro group |

| 8 | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(2-fluoropropyl)-4-methylpyridine | Protected, fluorinated intermediate |

| 9 | This compound | Final, deprotected non-radioactive compound |

| [¹⁸F]9 | [¹⁸F]this compound | Target PET radiotracer |

Data sourced from Zhou et al. (2009). nih.gov

Development of Novel Reagents and Catalysts Based on the Pyridine Amine Scaffold

While specific research into using this compound as a reagent or catalyst is not widely documented, its structural features suggest potential in these areas. Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis.

The ability of related aminopyridines to form stable complexes with various metals suggests that this compound could serve as a chiral ligand in asymmetric catalysis. mdpi.com The two primary coordination sites—the pyridine ring nitrogen and the exocyclic amino group—can bind to a metal center, creating a chiral environment influenced by the stereocenter in the fluoropropyl side chain. Such metal complexes could potentially be explored for catalytic activity in a range of organic transformations.

Isotopic Labeling Strategies for Research Purposes (e.g., ¹⁸F, D)

The isotopic labeling of this compound with isotopes such as fluorine-18 (B77423) (¹⁸F) and deuterium (B1214612) (D) is a critical area of research. This process enables the use of this molecule in advanced imaging techniques and metabolic studies, providing valuable insights into its biological behavior and mechanism of action.

The primary purpose of labeling this compound with ¹⁸F is to create a radiotracer for Positron Emission Tomography (PET) imaging. nih.gov This non-invasive technique allows for the in-vivo visualization and quantification of biological processes at the molecular level. Specifically, [¹⁸F]this compound has been developed as a potential PET tracer to measure the expression levels of inducible nitric oxide synthase (iNOS). wustl.eduresearchgate.net Overexpression of iNOS is associated with various inflammatory diseases and cancers. nih.gov

Synthetic Approach and Precursor

The radiosynthesis of [¹⁸F]this compound typically involves a nucleophilic substitution reaction on a suitable precursor. acs.org The most common strategy employs a mesylate leaving group, which is displaced by the [¹⁸F]fluoride ion.

A common precursor for this radiosynthesis is the N-Boc protected mesylate of the corresponding hydroxyl compound. The synthesis of this precursor starts from 2-amino-4-methylpyridine. nih.gov The amino group is first protected, often as a 2,5-dimethyl-1H-pyrrol-1-yl derivative, to prevent side reactions. nih.gov The protected pyridine then undergoes lithiation at the 6-position, followed by reaction with an appropriate electrophile to introduce the propan-2-ol side chain. nih.gov The resulting alcohol is then converted to a mesylate, and the protecting group is removed to yield the final precursor.

Radiolabeling Procedure

The radiolabeling process is generally a two-step procedure:

¹⁸F-Fluorination: The mesylate precursor is reacted with no-carrier-added [¹⁸F]fluoride, which is typically produced in a cyclotron. The reaction is carried out in an organic solvent, and the [¹⁸F]fluoride is activated using a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in combination with a base like potassium carbonate. nih.gov

Deprotection: The intermediate ¹⁸F-labeled compound, which is often still protected (e.g., with a Boc group), is then deprotected under acidic conditions, for instance, using hydrochloric acid (HCl), to yield the final radiotracer, [¹⁸F]this compound. nih.govacs.org

The final product is purified using High-Performance Liquid Chromatography (HPLC) to ensure high radiochemical purity. acs.org

Research Findings

Studies have demonstrated the successful synthesis of [¹⁸F]this compound with good radiochemical yield and high specific activity. nih.govwustl.edu In vivo biodistribution studies in animal models with induced inflammation (e.g., using lipopolysaccharide) have shown increased uptake of the tracer in tissues with high iNOS expression, such as the lungs. researchgate.netacs.org This uptake can be blocked by co-administration of a known iNOS inhibitor, confirming the specificity of the tracer. researchgate.netacs.org These findings suggest that [¹⁸F]this compound is a promising candidate for the non-invasive imaging of iNOS expression in various pathological conditions. researchgate.net

Table 1: Summary of ¹⁸F-Labeling of this compound

| Parameter | Details | References |

| Purpose | PET imaging of inducible nitric oxide synthase (iNOS) | nih.govwustl.eduresearchgate.net |

| Precursor | N-Boc protected mesylate of 6-(2-hydroxypropyl)-4-methylpyridin-2-amine | nih.govacs.org |

| ¹⁸F Source | No-carrier-added [¹⁸F]fluoride from cyclotron | nih.gov |

| Catalyst | Kryptofix 2.2.2 (K₂₂₂) / K₂CO₃ | nih.gov |

| Reaction | Nucleophilic substitution followed by acid hydrolysis | nih.govacs.org |

| Radiochemical Yield | ~5-10% (decay corrected) | wustl.eduacs.org |

| Specific Activity | >1000 mCi/µmol (~37 GBq/µmol) | nih.govacs.org |

| Purification | Reversed-phase HPLC | acs.org |

Deuterium (D) Labeling for Mechanistic and Metabolic Studies

Deuterium labeling of this compound serves different research purposes compared to ¹⁸F labeling. The incorporation of deuterium, a stable isotope of hydrogen, can be used to:

Investigate Metabolic Stability: Replacing hydrogen with deuterium at sites of metabolic oxidation can slow down the rate of metabolism due to the kinetic isotope effect. This can help in identifying the metabolic soft spots of the molecule.

Elucidate Reaction Mechanisms: Deuterium-labeled compounds are valuable tools for studying the mechanisms of chemical reactions.

Internal Standards: Deuterated compounds are widely used as internal standards in quantitative mass spectrometry-based bioanalysis due to their similar chemical properties to the unlabeled analyte but distinct mass. medchemexpress.com

Proposed Isotopic Labeling Strategies

Future Directions and Emerging Research Avenues in Fluorinated Pyridine Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is rapidly shifting towards continuous-flow processes and automation, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch methods. For the synthesis of fluorinated pyridines, these technologies hold immense promise. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly crucial for highly exothermic or rapid fluorination reactions. researchgate.net The inherent safety benefits of performing hazardous reactions in small, contained volumes within a flow reactor are especially relevant for fluorinations that may use reagents like elemental fluorine or hydrogen fluoride (B91410). researchgate.neteurekaselect.comrsc.org

Automated synthesis platforms, often integrated with flow reactors, are enabling the rapid optimization of reaction conditions and the generation of compound libraries. youtube.com Self-optimizing systems, which use algorithms to iteratively adjust reaction parameters to maximize yield or other desired outcomes, are being developed for the synthesis of pyridine (B92270) derivatives. rsc.orgrsc.orgresearchgate.net These platforms can autonomously explore a wide range of reaction conditions, significantly accelerating the discovery of optimal synthetic routes for complex fluorinated pyridines. The combination of flow chemistry with real-time analytical techniques, such as in-line FT-IR or NMR spectroscopy, provides immediate feedback for process control and optimization, paving the way for on-demand synthesis of these valuable compounds. beilstein-journals.org

Exploration of Novel Fluorination Methodologies Applicable to Pyridine Amines

The development of new and more efficient methods for the introduction of fluorine into the pyridine ring, especially in the presence of an amine functionality, is a cornerstone of future research. Traditional fluorination methods often require harsh conditions that are incompatible with many functional groups. Recent advancements have focused on milder and more selective approaches.

One of the most significant breakthroughs has been the development of late-stage C-H fluorination reactions. These methods allow for the direct conversion of a carbon-hydrogen bond to a carbon-fluorine bond, bypassing the need for pre-functionalized substrates. For instance, the use of silver(II) fluoride (AgF₂) has been shown to be effective for the site-selective fluorination of pyridines and diazines, preferentially occurring at the position adjacent to the nitrogen atom. researchgate.netrsc.orgrsc.org This method is notable for its mild reaction conditions and broad functional group tolerance. researchgate.netrsc.org

Electrophilic fluorinating reagents, such as Selectfluor®, are also being explored for the fluorination of electron-rich pyridine systems, including aminopyridines. eurekaselect.comrsc.org Research is ongoing to develop more reactive and selective electrophilic fluorinating agents. pharmtech.com Furthermore, novel strategies for the synthesis of fluorinated amines through desulfurinative fluorination of thiocarbamoyl fluorides are emerging, offering new pathways to previously inaccessible structures. youtube.comresearchgate.net The development of catalytic and enantioselective fluorination methods remains a key goal, promising access to chiral fluorinated pyridine derivatives with unique biological activities. rsc.org

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry, enabling the prediction of reaction outcomes and the rational design of novel molecules and synthetic routes. In the realm of fluorinated pyridine chemistry, advanced computational modeling, particularly using Density Functional Theory (DFT), is being employed to understand and predict the regioselectivity and reactivity of fluorination reactions. researchgate.netrsc.org

In silico studies are being used to model the interaction of pyridine derivatives with fluorinating agents, helping to elucidate reaction mechanisms and predict the most likely sites of fluorination. unchainedlabs.com This predictive power can significantly reduce the amount of empirical screening required to develop new synthetic methods. For example, computational analysis of the nucleophilicity of aminopyridines can guide the selection of appropriate coupling partners and reaction conditions. rsc.org

Furthermore, computational tools are being used to design novel fluorinated pyridine derivatives with specific desired properties. By calculating properties such as binding affinities to biological targets, metabolic stability, and blood-brain barrier permeability, researchers can prioritize the synthesis of compounds with the highest probability of success in drug discovery programs. rsc.orgrsc.org The integration of machine learning and artificial intelligence with computational chemistry is expected to further enhance the predictive power of these models, leading to the accelerated discovery of new functional molecules. pharmtech.com

Development of High-Throughput Screening Methods for Reaction Discovery and Optimization

High-throughput screening (HTS) has long been a staple in drug discovery for identifying biologically active compounds. More recently, its application has expanded to the discovery and optimization of chemical reactions. For the synthesis of fluorinated pyridines, HTS offers a powerful approach to rapidly screen large libraries of catalysts, ligands, reagents, and reaction conditions to identify optimal parameters for a given transformation. unchainedlabs.com

Automated robotic platforms can perform hundreds or even thousands of reactions in parallel in miniaturized formats, such as microplates. broadinstitute.org The outcomes of these reactions are then rapidly analyzed using techniques like mass spectrometry or fluorescence-based assays. This approach allows for the systematic exploration of a vast reaction space, leading to the discovery of novel reactivity and the rapid optimization of reaction yields and selectivities. youtube.com

For example, HTS can be employed to screen for new catalysts for the C-H functionalization of pyridines or to optimize the conditions for a particular fluorination reaction. rsc.org The integration of HTS with flow chemistry and automated synthesis platforms creates a powerful, closed-loop system for accelerated reaction development. Data from HTS experiments can be used to train machine learning algorithms, which can then predict the optimal conditions for new reactions, further accelerating the discovery process. The use of fluorine-NMR based screening methods is also a promising high-throughput technique for studying ligand binding and competition, which can be adapted for reaction screening. eurekaselect.comresearchgate.netacs.org

Synergy with Materials Science: Design of Fluorinated Pyridine-Based Functional Materials

The unique properties imparted by fluorine, such as high thermal stability, chemical resistance, and specific electronic characteristics, make fluorinated pyridines attractive building blocks for advanced functional materials. The synergy between synthetic fluorine chemistry and materials science is a rapidly growing area of research.

Fluorinated pyridine units are being incorporated into polymers to create materials with tailored properties. For example, polyimides containing fluorinated pyridine moieties have been synthesized and shown to exhibit excellent thermal stability, good solubility in organic solvents, and low dielectric constants, making them promising candidates for applications in microelectronics. researchgate.net The introduction of fluorine can also enhance the performance of organic semiconductors used in electronic devices.

Furthermore, the ability of the pyridine nitrogen to coordinate with metals is being exploited in the design of novel metal-organic frameworks (MOFs) and coordination polymers. Fluorinated pyridine ligands can influence the structure and properties of these materials, leading to applications in gas storage, separation, and catalysis. The development of new synthetic methods for functionalized fluorinated pyridines will undoubtedly expand the toolbox of materials scientists, enabling the creation of a new generation of high-performance materials.

Q & A

Basic Research Questions

Q. How is 6-(2-Fluoropropyl)-4-methylpyridin-2-amine synthesized, and what analytical methods confirm its structural integrity?

- Methodology :

- Synthesis : The compound is synthesized via nucleophilic substitution using fluorinating agents (e.g., perfluorobutane sulfonyl fluoride) in acetonitrile under inert conditions. A key intermediate, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(2-fluoropropyl)-4-methylpyridine, undergoes deprotection using oxalic acid to yield the final product .

- Structural Confirmation :

- 1H and 19F NMR : Chemical shifts at δ 6.35 (s, 1H), δ 6.13 (s, 1H), and δ -220 to -230 Hz (19F) confirm the pyridine core and fluoropropyl moiety .

- Mass Spectrometry : Used to verify molecular weight and purity.

Q. What in vitro assays are used to evaluate its inhibitory activity against inducible nitric oxide synthase (iNOS)?

- Methodology :

- Enzyme Inhibition Assays : Recombinant iNOS is incubated with the compound, and nitric oxide (NO) production is measured via Griess reagent or fluorescence probes (e.g., DAF-FM). IC50 values are calculated to determine potency .

- Selectivity Testing : Parallel assays with neuronal NOS (nNOS) and endothelial NOS (eNOS) isoforms assess isoform specificity .

Q. How is radiochemical purity ensured during the synthesis of [18F]this compound for PET imaging?

- Methodology :

- Radiofluorination : [18F]Fluoride is incorporated via nucleophilic substitution, followed by HPLC purification to isolate the radiotracer .

- Quality Control : Radiochemical purity (>95%) is confirmed using radio-TLC and gamma counting .

Advanced Research Questions

Q. How can the specificity of [18F]this compound for iNOS be validated in vivo?

- Methodology :

- Biodistribution Studies : LPS-treated mice (to induce iNOS) and controls are injected with the radiotracer. Organ-specific uptake (e.g., lungs) is quantified via gamma counting and correlated with Western blot iNOS expression levels .

- Blocking Experiments : Pre-administration of a selective iNOS inhibitor (e.g., 1400W) reduces lung uptake in LPS-treated mice, confirming target engagement .

Q. What structural features enhance the compound’s binding affinity to iNOS?

- Methodology :

- Structure-Activity Relationship (SAR) : Analogues with varied fluoropropyl chain lengths (e.g., 2-, 3-, or 4-fluoropropyl) are synthesized and tested. Shorter chains (e.g., 2-fluoropropyl) show optimal lipophilicity and binding kinetics .

- X-ray Crystallography : Co-crystallization of iNOS with the compound reveals hydrogen bonding between the pyridine amine and heme propionate groups, guiding rational design .

Q. How do pharmacokinetic properties influence its utility as a PET tracer?

- Methodology :

- Metabolic Stability : Plasma stability assays (incubation with liver microsomes) identify metabolites via LC-MS.

- Blood-Brain Barrier (BBB) Penetration : LogP values and in situ perfusion models predict CNS accessibility, critical for neuroinflammation imaging .

Q. What computational methods predict the compound’s interaction with iNOS?

- Methodology :

- Molecular Docking : Automated docking (e.g., AutoDock Vina) simulates binding poses within the iNOS active site, prioritizing conformations with low RMSD relative to crystal structures .

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess binding stability over 100 ns, evaluating key residues (e.g., Trp372, Glu377) for sustained interactions .

Data Contradictions and Resolution

- Synthesis Yield Variability : Fluoropropyl chain elongation (e.g., 4-fluorobutyl vs. 2-fluoropropyl) reduces radiochemical yields (10% vs. 26%) due to steric hindrance .

- Species-Specific Activity : Rat iNOS inhibition (Ki = 46 nM) differs from human iNOS (Ki = 48 nM), necessitating cross-species validation in translational studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.